Product packaging for Boc-(R)-alpha-benzyl-proline(Cat. No.:CAS No. 706806-60-2)

Boc-(R)-alpha-benzyl-proline

Cat. No.: B112923
CAS No.: 706806-60-2
M. Wt: 305.4 g/mol
InChI Key: JUUNPRGYFCIXSM-QGZVFWFLSA-N
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Description

Boc-(R)-alpha-benzyl-proline (CAS 706806-60-2) is a protected, non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound belongs to the class of alpha-substituted proline analogues, which are of significant interest for introducing conformational constraints into peptide sequences . The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonality in complex solid-phase peptide synthesis (SPPS), while the benzyl group at the alpha position provides a handle for further functionalization and steric influence. Its primary research value lies in the field of peptidomimetics and drug discovery. Incorporating this constrained proline analogue into peptides can stabilize specific secondary structures, such as beta-turns and polyproline helices, which are critical for biological activity and receptor recognition . By restricting the conformational flexibility of the peptide backbone, researchers can develop compounds with enhanced metabolic stability, improved bioavailability, and greater selectivity for target proteins . This makes this compound a crucial tool for Structure-Activity Relationship (SAR) studies and the development of novel therapeutic agents, including those targeting neurological pathways and protein-protein interactions. The compound is supplied with a purity of ≥ 98% and should be stored desiccated at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO4 B112923 Boc-(R)-alpha-benzyl-proline CAS No. 706806-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUNPRGYFCIXSM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375939
Record name Boc-(R)-alpha-benzyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-60-2
Record name Boc-(R)-alpha-benzyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Boc R Alpha Benzyl Proline Within Modified Amino Acid Research

Significance of Alpha-Substituted Proline Analogues in Chemical Biology

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which imposes significant conformational restrictions on the peptide backbone. nih.govmdpi.comnih.gov This inherent rigidity makes proline and its analogues valuable tools in peptide design. mdpi.com Alpha-substituted proline analogues, where a substituent replaces the hydrogen atom on the alpha-carbon, further enhance these conformational constraints. nih.govacs.org

The introduction of a bulky substituent at the α-position, such as the benzyl (B1604629) group in Boc-(R)-alpha-benzyl-proline, can significantly influence the cis/trans isomerism of the peptide bond preceding the proline residue. acs.orgiris-biotech.de This level of control is crucial in chemical biology for stabilizing specific peptide conformations that are essential for biological activity. Furthermore, these analogues serve as molecular scaffolds in the development of pharmaceuticals. researchgate.net

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure natural products and pharmaceuticals. this compound, with its defined stereochemistry, serves as a valuable chiral building block in advanced organic synthesis. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility, making it amenable to various coupling reactions in peptide synthesis. chemimpex.comorganic-chemistry.org

The synthesis of α-alkylated proline derivatives like this compound can be achieved through methods such as the "self-regeneration of chirality" methodology developed by Seebach. beilstein-journals.org This approach allows for the stereoselective introduction of alkyl or benzyl groups at the α-position of proline. The resulting α-substituted proline derivatives can then be used to construct complex peptidomimetic structures. beilstein-journals.org The versatility of this compound as a building block facilitates the creation of diverse molecular architectures with tailored properties. chemimpex.comchemimpex.com

Table 1: Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 706806-60-2 C17H23NO4 305.37
Boc-(R)-alpha-(4-bromobenzyl)-proline 706806-75-9 C17H22BrNO4 384.27
Boc-(R)-alpha-(4-trifluoromethyl-benzyl)-proline 957310-45-1 C18H22F3NO4 373.37
N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline Not specified in provided text C17H22FNO4 323.36

This table is generated based on data from multiple sources. researchgate.netcusabio.comnextpeptide.comchemicalbook.comsigmaaldrich.com

Structural Implications for Peptide Conformation and Design

The incorporation of this compound into a peptide chain has profound consequences for its three-dimensional structure, which is intimately linked to its biological function.

The cyclic nature of the proline ring already restricts the peptide backbone's flexibility. mdpi.com The addition of a benzyl group at the alpha-position introduces further steric hindrance, which can strongly influence the local conformation. acs.org This substitution can favor specific backbone dihedral angles (phi, psi, and omega), leading to a more defined and rigid peptide structure. nih.gov

A key structural feature induced by proline and its analogues is the β-turn, a secondary structure element that reverses the direction of the peptide chain. mdpi.comworldscientific.com By strategically placing this compound within a peptide sequence, chemists can induce the formation of these turns, which are often critical for receptor binding and other molecular recognition events. The ability to control the turn conformation is a powerful strategy in the design of bioactive peptides. iris-biotech.de

The unique conformational properties of this compound make it a valuable component in the development of peptide-based therapeutics and peptidomimetics. chemimpex.comuminho.pt Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. uminho.pt

By incorporating this modified amino acid, researchers can design peptidomimetics that are locked into a specific bioactive conformation, thereby increasing their potency and selectivity for a particular biological target. iris-biotech.de For example, α-benzyl-proline has been used in the synthesis of spirolactams, which act as β-turn mimetics. sigmaaldrich.com Furthermore, derivatives of this compound, such as those with bromo or trifluoromethyl substitutions on the benzyl ring, are used to create novel therapeutic agents, including potent inhibitors for various biological pathways. chemimpex.comchemimpex.com The ability to fine-tune the structure and conformation of peptides through the inclusion of this compound and its analogues opens up new avenues for the development of next-generation drugs.

Advanced Synthetic Methodologies for Boc R Alpha Benzyl Proline and Analogues

Stereoselective Approaches to Alpha-Quaternary Proline Derivatives

The construction of the α-quaternary center in proline analogues requires precise control of stereochemistry. Modern synthetic methods have increasingly focused on stereoselective strategies to achieve high yields of the desired enantiomer.

Diastereoselective alkylation of enolates derived from N-protected proline esters is a prominent strategy for introducing substituents at the α-position. The stereochemical outcome of this reaction is highly dependent on several factors, including the nature of the N-protecting group, the electrophile, and the presence of chiral auxiliaries. nih.gov

The alkylation of enolates generated from N-protected proline esters is a foundational method for creating α-substituted proline derivatives. The process involves the deprotonation of the α-carbon followed by the introduction of an alkylating agent. For the synthesis of Boc-(R)-alpha-benzyl-proline, this typically involves the benzylation of an enolate derived from an N-Boc protected proline ester.

Research has shown that the diastereoselectivity of the alkylation of enolates derived from N-Boc-proline esters is significantly influenced by the nature of the alkylating reagent. nih.gov For instance, the use of benzylic halides as electrophiles preferentially leads to products with an inversion of configuration at the α-carbon. nih.gov

Table 1: Diastereoselective Alkylation of N-Protected Proline Esters
N-Protecting GroupAlkylating AgentStereochemical OutcomeDiastereomeric Ratio (d.r.)
BocAllylic HalideRetentionVariable
BocBenzylic HalideInversionHigh
BenzoylBenzylic HalideInversionHigh
BenzoylAllylic HalideInversionVariable

The choice of the N-protecting group plays a critical role in directing the stereochemical course of the alkylation reaction. Studies comparing N-Boc and N-benzoyl protecting groups have revealed different stereochemical outcomes depending on the electrophile used. nih.gov While alkylation of the N-Boc derivative with allylic halides results in retention of configuration, the use of benzylic halides leads to inversion. nih.gov In contrast, for N-benzoyl derivatives, alkylation with both benzylic and allylic halides proceeds with inversion of configuration, often with high diastereoselectivities in the case of benzylic halides. nih.gov

To further enhance diastereoselectivity, chiral auxiliaries can be employed. For example, the use of a menthyl ester as a chiral auxiliary in the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters has been shown to improve diastereoselectivities. nih.gov Interestingly, the steric bulk of the ester group, rather than the absolute configuration of the chiral auxiliary itself, appears to be the crucial factor in improving the selectivity. nih.gov

Table 2: Effect of Chiral Auxiliaries on Alkylation Diastereoselectivity
Proline EsterChiral AuxiliaryElectrophileImprovement in Diastereoselectivity
N-Boc-4-tert-butyldimethylsilyloxyproline methyl esterNoneNon-π-electron system electrophileBaseline
N-Boc-4-tert-butyldimethylsilyloxyproline ester(+)-MenthylNon-π-electron system electrophileImproved
N-Boc-4-tert-butyldimethylsilyloxyproline ester(-)-MenthylNon-π-electron system electrophileImproved

Intramolecular cyclization represents another powerful approach to constructing the pyrrolidine (B122466) ring of α-quaternary prolines, often with excellent stereocontrol. These methods typically involve the formation of a carbon-carbon or carbon-nitrogen bond within a suitably functionalized acyclic precursor.

A notable strategy for achieving high enantiopurity in the synthesis of α-quaternary prolines is the "memory of chirality" approach. nih.gov This method relies on a retentive deprotonation and subsequent intramolecular alkylation of a chiral substrate. nih.gov Specifically, N-Boc-N-ω-bromoalkyl-α-amino acid derivatives can be treated with a base such as potassium hexamethyldisilazide (KHMDS) to induce cyclization. nih.gov This process yields α-quaternary proline derivatives with high enantiomeric purity, as the chirality of the starting α-amino acid is effectively "remembered" and transferred to the product. researchgate.net

Table 3: Memory of Chirality in Asymmetric Intramolecular Cyclization
SubstrateBaseProductEnantiomeric Purity
N-Boc-N-ω-bromoalkyl-α-amino acid derivativeKHMDSα-Quaternary proline derivativeHigh

While direct search results on the stereoselective hydrogenation of vinyl triflates specifically for the synthesis of this compound are limited, the construction of the pyrrolidine ring can be achieved through reductive cyclization of a chiral nitro ketone followed by hydrogenation. nih.gov This suggests that a strategy involving the formation of a vinyl triflate intermediate from a suitable keto-proline derivative, followed by stereoselective hydrogenation, could be a viable route. The stereoselectivity of the hydrogenation step would be crucial in establishing the final stereochemistry of the α-quaternary center. The choice of catalyst and reaction conditions would be paramount in controlling the facial selectivity of the hydrogen addition to the double bond of the vinyl triflate intermediate.

[2+2]-Cycloaddition Reactions of Cyclic Ketenes with Imines

The Staudinger [2+2]-cycloaddition of ketenes with imines is a powerful method for the synthesis of β-lactams, which are versatile intermediates for the preparation of modified amino acids. organic-chemistry.orgresearchgate.net The reaction of a cyclic ketene (B1206846), generated in situ, with an optically active imine can proceed with high stereoselectivity, yielding spiro β-lactams. nih.govnih.gov These products can then be subjected to nucleophilic ring-opening to afford enantiomerically pure, orthogonally protected proline derivatives. nih.gov

A key feature of this methodology is the ability to control the stereochemical outcome. The relative cis disposition of the substituent at the iminic carbon and the proline nitrogen in the resulting spiro β-lactam is a common and predictable outcome. nih.gov Theoretical studies using density-functional methods have provided insights into the reaction mechanism and the origins of the observed stereoselectivity. nih.gov

ReactantsProductKey Features
Unsymmetrical Cyclic Ketene + Optically Active ImineSpiro β-lactamHigh diastereoselectivity, predictable cis stereochemistry. nih.gov
Spiro β-lactam + NucleophileModified Proline DerivativeEnantiomerically pure, orthogonally protected. nih.gov

Chiral Transfer Processes via Cyclic Ammonium (B1175870) Ylides (Stevens Rearrangement)

The nih.govscilit.com-Stevens rearrangement of cyclic ammonium ylides offers a remarkable method for achieving N-to-C chirality transfer, enabling the synthesis of α-benzylic proline derivatives with high enantiopurity. nih.govnih.gov This rearrangement is particularly effective when conducted under solid-liquid biphasic conditions. nih.gov The mechanism is thought to involve a radical cleavage-recombination process within a solvent cage, which favors retention of stereochemistry. nih.gov

(S)-N-Benzylic proline-derived ammonium salts are common precursors for this transformation. nih.gov Upon treatment with a base, an N-ylide is formed, which then undergoes the rearrangement. The stability of the benzylic radicals involved and the reaction conditions are critical factors that determine the stereochemical course of the reaction. nih.gov More recently, an asymmetric Lewis acid-mediated nih.govscilit.com-rearrangement of N-benzylic proline amides has been developed, further expanding the utility of this methodology for preparing quaternary proline derivatives. nih.govresearchgate.net

PrecursorRearrangement TypeProductStereochemical Outcome
(S)-N-Benzylic proline-derived ammonium salt nih.govscilit.com-Stevens Rearrangementα-Benzylic proline derivativeHigh N-to-C chirality transmission. nih.gov
N-Benzylic proline amideAsymmetric Lewis acid-mediated nih.govscilit.com-RearrangementQuaternary proline derivativeHigh C->N->C chirality transfer. nih.gov

Photoredox Catalysis in the Stereoselective Synthesis of Unnatural Alpha-Amino Acids

Visible light-promoted photoredox catalysis has emerged as a mild and powerful tool for the synthesis of unnatural α-amino acids. chemrxiv.orgdiva-portal.org This approach allows for the use of readily available carboxylic acids as radical precursors without the need for prior derivatization. chemrxiv.orgnih.gov The reaction typically involves a catalytic amount of an organic acridinium-based photocatalyst and near-stoichiometric amounts of the imine and the acid radical precursor. chemrxiv.orgnih.gov

This method has been successfully applied to the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine, providing a convenient route to a variety of unnatural α-amino acids. chemrxiv.orgnih.gov The process is notable for its functional group tolerance and its ability to construct highly functionalized amino acids that are difficult to access through traditional two-electron reaction pathways. nih.govchemrxiv.org DFT calculations have been employed to study the stereodetermining radical addition step and to understand the reaction mechanism. chemrxiv.org

Key ComponentsReaction TypeProductAdvantages
Carboxylic acid (radical precursor), Chiral sulfinyl imine, Organic photocatalystStereoselective C-radical additionUnnatural α-amino acidMild conditions, use of ubiquitous precursors, high functional group tolerance. chemrxiv.orgnih.gov

Synthesis of Spatially Modified Proline Analogues

The spatial arrangement of substituents on the proline ring significantly influences the conformational properties of peptides and proteins. Therefore, the synthesis of spatially modified proline analogues is of great interest.

Synthesis of δ-Substituted Proline Analogues

The introduction of substituents at the δ-position of the proline ring can have a profound impact on the puckering of the heterocyclic ring and the cis/trans amide isomerism. acs.org For instance, the synthesis of δ-azaproline derivatives has been reported, where the δ-carbon is replaced by a nitrogen atom. acs.orgresearchgate.net These analogues serve as valuable probes for studying prolyl amide isomerism. acs.org Conformational analysis through NMR, X-ray diffraction, and DFT calculations has shown that the electronic properties and hybridization at the δ-position play a crucial role in determining the conformational preferences of these analogues. acs.org

Asymmetric Synthesis of β-Proline Derivatives

β-Proline derivatives are important building blocks in medicinal chemistry. An asymmetric synthesis of 3-methyl-β-proline has been developed, which involves an asymmetric phase-transfer-catalyzed alkylation of a cyanopropanoate to establish the key all-carbon stereogenic center. acs.org This substituted β-proline has been shown to be an effective catalyst in Mannich-type reactions, exhibiting increased solubility in less polar organic solvents compared to its unsubstituted counterpart. acs.org

Preparation of Halogenated Proline Analogues

Halogenated proline analogues are valuable for modulating steric and stereoelectronic effects within peptides. The synthesis of 4S-chloro, -bromo, and -iodoprolines can be achieved under Mitsunobu conditions. nih.gov These halogenated prolines are stable to cleavage by trifluoroacetic acid and under aqueous conditions, making them compatible with solid-phase peptide synthesis. nih.gov The halogen atom can also serve as a handle for further functionalization through substitution reactions. nih.gov For instance, 4S-bromoproline has been used directly on a solid support for SN2 reaction with thiophenol. nih.gov

Synthesis of Silicon-Containing Proline Surrogates

The replacement of a carbon atom with a silicon atom in proline analogues has emerged as a significant strategy in medicinal chemistry to modulate the physicochemical and biochemical properties of peptides. nih.gov These silicon-containing surrogates, such as silaproline (Sip), can enhance lipophilicity, improve resistance to enzymatic degradation, and influence peptide conformation. nih.govresearchgate.netvub.be

A notable strategy for the synthesis of the 4-sila-proline skeleton has been developed. researchgate.net The synthesis of racemic and (R)-4,4-dimethyl-4-sila-proline ethyl ester was achieved through a two-step process. researchgate.net The synthesis for the racemic mixture starts from 3,6-diethoxy-2,5-dihydropyrazine, while the (R)-enantiomer is synthesized from (R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine. researchgate.net

Another established method for creating enantiomerically pure forms of γ-(dimethylsila)-proline, known as silaproline (Sip), involves the diastereoselective alkylation of a chiral glycine (B1666218) equivalent. This synthesis utilizes Schöllkopf's bis-lactim ether method. researchgate.net The introduction of the dimethylsilyl group in silaproline has been shown to increase lipophilicity and resistance to biodegradation while maintaining conformational properties similar to natural proline. vub.be The impact of silaproline on peptide conformation and bioactivity has been a subject of detailed study. researchgate.net Peptides incorporating silaproline often exhibit predictable secondary structures, such as the polyproline type II helix. vub.be

The table below summarizes key aspects of silicon-containing proline surrogate synthesis.

Compound/MethodStarting MaterialKey Features
rac-4,4-dimethyl-4-sila-proline ethyl ester3,6-diethoxy-2,5-dihydropyrazineTwo-step synthesis. researchgate.net
(R)-4,4-dimethyl-4-sila-proline ethyl ester(R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazineTwo-step synthesis, yielding the enantiomerically enriched product (≥ 99% ee). researchgate.net
Silaproline (Sip)Chiral glycine equivalent (bis-lactim ether)Diastereoselective alkylation; produces enantiomerically pure forms. researchgate.net Confers high lipophilicity. vub.be

Synthesis of Other Substituted Benzyl (B1604629) Proline Analogues

The synthesis of proline analogues with substitutions at various positions on the pyrrolidine ring is crucial for developing tools to study peptide structure and function. Benzyl-substituted prolines, in particular, introduce aromatic side chains that can engage in specific molecular interactions.

3-Substituted Prolines: The synthesis of 3-substituted prolines can be achieved through several methodologies. One powerful approach is the amino-zinc-ene-enolate cyclization. nih.gov This intramolecular carbometallation starting from an N-homoallyl-α-amino benzyl ester yields a cyclic organozinc reagent with a cis-stereochemistry. nih.gov Another strategy involves the 1,4-addition of organometallic reagents to a 2,3-didehydroprolinate derivative. For instance, Michael addition reactions using Grignard reagents in the presence of a copper catalyst and a chiral ligand can lead to the desired 1,4-adduct with excellent diastereoselectivity. nih.gov Furthermore, palladium-mediated couplings on an enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester have been used to introduce a variety of groups at the C3 position. nih.gov

4-Substituted Prolines: For the synthesis of 4-substituted prolines, such as Fmoc-(2S, 4R)-4-benzyl-pyrrolidine-2-carboxylic acid, specific stereoselective methods are required. anaspec.com A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been described, which serves as a versatile starting material. nih.gov This key reaction is a one-pot double allylic alkylation of a glycine imine analogue under phase-transfer conditions using a chinchonidine-derived catalyst. nih.gov The resulting 4-methylene substituted prolinates can be further functionalized to yield various 4-substituted analogues. nih.gov

5-Substituted Prolines: The synthesis of cis-5-substituted prolines can be accomplished from L-glutamic acid. The process involves transforming glutamic acid into a β-keto-phosphonate, which then undergoes a stereocontrolled Woodward–Horner–Emmons (WHE) reaction with different aldehydes. This is followed by a hydrogenolysis/hydrogenation-mediated ring closure to yield the final substituted proline. researchgate.net

The table below provides an overview of synthetic methods for substituted proline analogues.

Substitution PositionSynthetic MethodKey Intermediate/ReagentStereochemical Outcome
3-SubstitutedAmino-zinc-ene-enolate cyclizationN-homoallyl-α-amino benzyl estercis-stereochemistry. nih.gov
3-SubstitutedMichael Addition2,3-didehydroprolinate, Grignard reagent, CuIHigh diastereoselectivity (trans). nih.gov
3-SubstitutedPalladium-mediated couplingEnol triflate of N-trityl-3-oxo-(S)-2-proline methyl esterGood to modest diastereoselectivity (cis/trans mixtures). nih.gov
4-SubstitutedCatalytic double allylic alkylationGlycine imine analogue, chinchonidine-derived catalystEnantioselective synthesis of 4-methylene scaffold. nih.gov
5-SubstitutedWoodward–Horner–Emmons / Ring Closureβ-keto-phosphonate from L-glutamic acidStereocontrolled synthesis of cis-isomers. researchgate.net

Applications in Asymmetric Catalysis and Chiral Ligand Design

Organocatalytic Applications of Boc-(R)-alpha-benzyl-proline and Proline-Derived Systems

Proline and its analogues are recognized as powerful organocatalysts, often referred to as the "simplest enzymes" for their ability to catalyze complex reactions with high stereoselectivity under mild conditions. libretexts.org The presence of both a secondary amine (nucleophilic) and a carboxylic acid group (electrophilic/Brønsted acid) allows for a bifunctional activation mechanism. libretexts.org Modifications to the proline core, such as the N-Boc protecting group and substituents at the α-carbon, are employed to enhance catalyst solubility, stability, and stereodirecting ability. organic-chemistry.orgresearchgate.net

The proline-catalyzed direct asymmetric aldol (B89426) reaction is a cornerstone of organocatalysis, providing a powerful method for constructing chiral β-hydroxy carbonyl compounds. libretexts.orgnih.gov The reaction typically proceeds through an enamine intermediate, formed between the proline catalyst and a ketone donor, which then attacks an aldehyde acceptor. libretexts.org The stereochemical outcome is dictated by a highly organized, hydrogen-bonded transition state. researchgate.net

While L-proline itself is an effective catalyst, significant research has focused on developing derivatives to overcome limitations such as high catalyst loadings, long reaction times, and modest selectivities with certain substrates. organic-chemistry.orgorganic-chemistry.org Challenges include controlling side reactions like self-aldolization, particularly with aliphatic aldehydes. organic-chemistry.org Proline derivatives featuring bulky substituents or modified acidic groups have been synthesized to improve performance. For instance, prolinamide derivatives have shown high enantioselectivity, although sometimes requiring high catalyst loading (e.g., 20 mol%). nih.gov The development of tetrazole and acylsulfonamide derivatives of proline has led to catalysts with superior yields and enantioselectivities that are effective in a broader range of solvents, including non-polar ones where proline itself fails. organic-chemistry.org

Research has demonstrated that optimizing reaction conditions, such as the choice of solvent, can significantly impact the reaction's efficiency and selectivity. organic-chemistry.orgmdpi.com For example, mixtures of acetone (B3395972) and chloroform (B151607) have yielded excellent enantioselectivity for α-trisubstituted aldehydes, while combinations of chloroform and DMSO have proven effective for α-branched aldehydes. organic-chemistry.org

Catalyst/SystemAldehydeKetoneYield (%)ee (%)Reference(s)
L-ProlineIsobutyraldehydeAcetone9796 nih.gov
L-Proline4-NitrobenzaldehydeAcetone5094 acs.org
Prolinamide Derivative 5 4-NitrobenzaldehydeCyclohexanone9999 nih.gov
(S)-ProlineAromatic AldehydesAcetoneModerateUp to 61 nih.gov
Tetrazole Derivative 5 4-NitrobenzaldehydeCyclohexanone98>99 organic-chemistry.org

This table presents a selection of research findings for proline and proline-derivative catalyzed asymmetric aldol reactions.

The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction that produces chiral β-amino carbonyl compounds, which are valuable precursors for amino acids and amino alcohols. acs.orgnih.gov Proline-based organocatalysts have been instrumental in the development of direct, three-component Mannich reactions, where a ketone, an aldehyde, and an amine are combined in a single step. acs.org

The mechanism is analogous to the aldol reaction, involving the formation of an enamine from the catalyst and the ketone. libretexts.orgacs.org This enamine then reacts with an imine, formed in situ from the aldehyde and amine. acs.orgsci-hub.cat (S)-proline typically catalyzes reactions that afford syn-products with high diastereo- and enantioselectivities. libretexts.orgnih.gov Researchers have designed modified pyrrolidine-based catalysts, such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, to achieve high selectivity for the corresponding anti-products. nih.gov

The scope of the proline-catalyzed Mannich reaction is broad. It is effective with various ketones, including acetone, butanone, and hydroxyacetone, as well as a wide range of aromatic and aliphatic aldehydes. acs.org The choice of the amine component is also flexible, with p-anisidine (B42471) often being used due to the ease of removal of the resulting p-methoxyphenyl (PMP) protecting group. acs.org Proline-derived tetrazole and acylsulfonamide catalysts have demonstrated enhanced versatility, enabling high yields and selectivities in non-polar solvents with reduced catalyst loading or shorter reaction times compared to proline. organic-chemistry.orgsci-hub.se

CatalystKetoneAldehydeAmineYield (%)ee (%)Diastereomeric RatioReference(s)
(S)-ProlineAcetonep-Nitrobenzaldehydep-Anisidine5094- acs.orgsci-hub.cat
(S)-ProlineHydroxyacetonep-Nitrobenzaldehydep-Anisidine92>99>20:1 (syn:anti) acs.org
Tetrazole Derivative 5 Cyclohexanonep-MethoxyanilineFormaldehyde9895- organic-chemistry.org
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidPropanalN-PMP-protected α-imino ester-93>9998:2 (anti:syn) nih.gov

This table summarizes representative results for asymmetric Mannich reactions catalyzed by proline and its derivatives.

The Michael addition is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. niscpr.res.in Organocatalysis using proline and its derivatives has enabled highly enantioselective Michael additions. niscpr.res.inscirp.org In these reactions, the proline catalyst activates the ketone or aldehyde donor by converting it into a nucleophilic enamine intermediate. niscpr.res.in

Proline itself has been shown to catalyze the addition of unmodified ketones to nitro-olefins, yielding γ-nitro ketones. niscpr.res.in However, these reactions sometimes suffer from low to moderate enantioselectivities. niscpr.res.in To address this, significant effort has been directed toward designing more efficient proline-derived catalysts. organic-chemistry.orgacs.org Novel bifunctional organocatalysts, such as those derived from L-proline containing tertiary amine functionalities, have been successfully applied to the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, achieving high yields (up to 99%) and high enantioselectivities (up to 97% ee). acs.org Similarly, tetrazole derivatives of proline have proven effective in catalyzing the addition of ketones to nitro-olefins. sci-hub.se

The reaction conditions and the specific structure of the catalyst play a crucial role in the stereochemical outcome. Interestingly, when using (S)-proline as the catalyst for additions to trans-β-nitrostyrenes, aldehyde donors typically yield syn-(R,S)-Michael products, whereas ketone donors furnish syn-(S,R)-products. rsc.org

CatalystDonorAcceptorYield (%)ee (%)Reference(s)
L-ProlineKetonesArylidenesModerate to ExcellentLow niscpr.res.in
Tetrazole Derivative 5 Cyclohexanonetrans-β-Nitrostyrene8592 organic-chemistry.orgsci-hub.se
L-proline derived tertiary amine 9 Dithiomalonatestrans-β-NitroolefinsUp to 99Up to 97 acs.org

This table illustrates the application of proline-derived systems in asymmetric Michael addition reactions.

Proline and its derivatives also serve as effective organocatalysts for various asymmetric cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems with high stereocontrol. These catalysts typically operate by forming an iminium ion with an α,β-unsaturated carbonyl compound, which lowers the LUMO of the dienophile, or by forming an enamine with a carbonyl compound, which raises the HOMO of the diene.

One notable application is in the Robinson annulation, an intramolecular process involving a Michael addition followed by an aldol condensation. Polymer-bound L-proline has been used to catalyze this reaction, with studies showing that incorporating a spacer between the proline moiety and the polymer support can significantly improve catalytic efficiency and enantiomeric excess. researchgate.net Proline derivatives have also been employed in [2+2]-cycloaddition reactions. For example, the reaction of a cyclic ketene (B1206846) with an optically active imine derived from a proline ester can proceed with complete stereoselectivity to produce spiro β-lactams, which are precursors to enantiomerically pure α-(1-aminoalkyl)-proline derivatives. nih.gov Furthermore, L-proline is extensively used in 1,3-dipolar cycloaddition reactions for the synthesis of a wide range of bioactive spiro and fused N-heterocycles. researchgate.net

Development of Proline-Derived Chiral Ligands for Metal-Catalyzed Reactions

Beyond organocatalysis, the chiral scaffold of proline is frequently incorporated into ligands for asymmetric metal-catalyzed reactions. The rigid pyrrolidine (B122466) ring provides a well-defined stereochemical environment around the metal center, enabling effective transfer of chirality to the substrate. Proline-derived N,O-based ligands, such as amino alcohols, are particularly common due to their low cost, easy availability, and strong chelating ability. chemrxiv.org

These ligands have been successfully applied in various transformations. For instance, a catalyst system based on titanium and proline-derived ligands has been reported for the enantioselective synthesis of propargyl alcohols from aldehydes and terminal alkynes. chemrxiv.org In this system, ligands derived from trans-hydroxy-L-proline demonstrated a pronounced effect on the enantioselectivity of the reaction. chemrxiv.org The ability of the amino and carboxylate groups of amino acids like N-Boc-isoleucine to act as coordinating sites is crucial for enantiocontrol in palladium-catalyzed C-H functionalization reactions. mdpi.com

A prominent application of proline-derived ligands is in the formation of chiral Nickel(II) complexes with Schiff bases of amino acids like glycine (B1666218). nih.gov These square planar complexes serve as versatile chiral synthons for the asymmetric synthesis of a wide variety of non-proteinogenic α-amino acids. nih.govresearchgate.net The Ni(II) metal center enhances the acidity of the α-proton of the glycine Schiff base, facilitating its deprotonation to form a nucleophilic enolate. The proline-derived chiral auxiliary then sterically directs the subsequent reaction of this enolate with electrophiles, leading to high diastereoselectivity. nih.gov

A key development in this area was the introduction of the Soloshonok ligand, a proline-derived chiral auxiliary that has been instrumental in preparing these Ni(II) complexes. nih.gov These complexes undergo reactions with a broad range of electrophiles, including Michael additions to α,β-unsaturated derivatives. researchgate.net For example, the Ni(II) complex derived from a proline Schiff base reacts readily with methyl cinnamate (B1238496) and methacrylate (B99206) in the presence of a base, yielding the corresponding Michael adducts with high diastereoselectivity. researchgate.net After the desired transformation, the newly synthesized amino acid can be liberated from the chiral auxiliary by acidic hydrolysis, and the auxiliary can often be recovered. researchgate.net

Proline-Functionalized Calixarene (B151959) Organocatalysts

There is no available research data specifically documenting the use of this compound in the synthesis or application of proline-functionalized calixarene organocatalysts. Research in this area predominantly focuses on the use of L-proline and its derivatives, which are attached to the calixarene scaffold to create effective organocatalysts for reactions such as asymmetric aldol additions. These catalysts leverage the chiral environment of the proline unit and the unique structural properties of the calixarene macrocycle.

Medicinal Chemistry and Drug Discovery Applications

Design and Synthesis of Peptide-Based Pharmaceuticals

Boc-(R)-alpha-benzyl-proline serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of peptide-based pharmaceuticals. The Boc group provides temporary protection of the alpha-amino group, allowing for the sequential addition of amino acids to a growing peptide chain. biointerfaceresearch.comnih.gov This method is fundamental in creating custom peptide sequences with therapeutic potential. The benzyl (B1604629) group, on the other hand, introduces lipophilicity, a property that can be critical for the interaction of the peptide with its biological target. chemimpex.com

The synthesis of peptide-based drugs often involves the use of derivatives of this compound, such as those with substitutions on the benzyl ring (e.g., bromo or trifluoromethyl groups), to further modulate the properties of the final peptide. chemimpex.comchemimpex.com These modifications can fine-tune the electronic and steric characteristics of the molecule, leading to improved therapeutic efficacy.

Table 1: Key Features of this compound in Peptide Synthesis

FeatureDescriptionReference
Boc Protecting Group Provides temporary protection of the α-amino group, enabling controlled, stepwise peptide synthesis. biointerfaceresearch.com
Chiral Center The (R)-configuration at the α-carbon is crucial for the specific three-dimensional structure of the resulting peptide, which dictates its biological activity. chemimpex.com
Benzyl Moiety Enhances lipophilicity, which can improve interactions with biological targets and cell membrane permeability. chemimpex.com
Structural Rigidity The proline ring introduces conformational constraints into the peptide backbone, which can lead to higher receptor affinity and stability.

Development of Biologically Active Compounds and Potent Inhibitors

The unique stereochemistry and conformational rigidity imparted by the proline ring make this compound an invaluable component in the design of biologically active compounds and potent enzyme inhibitors. By incorporating this amino acid analog, medicinal chemists can create peptidomimetics that mimic or block the action of natural peptides, thereby modulating physiological processes.

For instance, proline-rich peptides have been investigated for their antimicrobial activities. nih.govictp.it The incorporation of derivatives like this compound can lead to the development of novel antibiotics that are less susceptible to bacterial resistance. Furthermore, its use in the synthesis of inhibitors for enzymes such as α-amylase is being explored for the management of metabolic disorders. nih.gov

Modulation and Inhibition of Biological Pathways (e.g., Cancer, Metabolic Disorders)

The application of this compound and its derivatives extends to the development of therapeutics for complex diseases like cancer and metabolic disorders. In oncology, this compound is utilized in the synthesis of peptides that can disrupt protein-protein interactions essential for tumor growth or induce apoptosis in cancer cells. nih.govchemimpex.comnih.gov The benzyl group can be strategically modified to enhance the targeting and efficacy of these anticancer peptides. chemimpex.com

In the context of metabolic disorders, research has focused on synthesizing peptide-based inhibitors of enzymes like α-amylase to control postprandial hyperglycemia in diabetes. nih.gov The structural features of this compound can contribute to the design of potent and selective inhibitors for such targets.

Enhanced Stability and Bioavailability of Peptides

A significant challenge in the development of peptide-based drugs is their poor stability in the body, as they are susceptible to degradation by proteases. The incorporation of non-natural amino acids like this compound can significantly enhance the stability of peptides. biointerfaceresearch.com The rigid proline ring structure can protect the adjacent peptide bonds from enzymatic cleavage.

Moreover, the lipophilic nature of the benzyl group can improve the bioavailability of peptides by facilitating their absorption across biological membranes. chemimpex.com This is a critical factor in the design of orally active peptide drugs. Research into Boc-protected proline-containing monoamines has shown that such modifications can increase the stability of these molecules in blood plasma, making them promising candidates for prodrugs. biointerfaceresearch.com

Table 2: Strategies to Enhance Peptide Properties using Proline Derivatives

Desired PropertyRole of Proline DerivativeReference
Increased Stability The rigid ring structure of proline protects against enzymatic degradation. biointerfaceresearch.com
Improved Bioavailability Lipophilic moieties, such as the benzyl group, can enhance membrane permeability. chemimpex.com
Higher Receptor Affinity Conformational constraints can lead to a more defined structure that fits better into a biological target.

Applications in Neuropharmacology Research

In the field of neuropharmacology, this compound and its analogs are employed in the design of compounds that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS). chemimpex.comchemimpex.com The development of drugs for neurological disorders is particularly challenging due to the restrictive nature of this barrier. The physicochemical properties of CNS drugs, including molecular weight and lipophilicity, are critical for their success, and the benzyl group of this compound can be advantageous in this regard. nih.gov

Studies on Boc-protected proline-containing molecules have indicated their potential to act as allosteric modulators of neuroreceptor systems, such as GABA and acetylcholine (B1216132) receptors. biointerfaceresearch.com This opens up avenues for the development of novel therapeutics for a range of neurological and psychiatric conditions.

Stereochemical Analysis and Chiral Recognition

Chiral Separation Methodologies

The separation of enantiomers of proline derivatives, including Boc-(R)-alpha-benzyl-proline, is commonly achieved through advanced chromatographic techniques. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the separation of enantiomers. Its effectiveness for N-blocked amino acids is well-documented, particularly with the use of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases (CSPs). nih.govsigmaaldrich.com

For proline derivatives, polysaccharide-based columns such as Chiralpak AD-H have demonstrated good resolution. nih.govresearchgate.net The separation is highly dependent on the mobile phase composition. A typical mobile phase consists of a non-polar solvent like hexane, modified with an alcohol such as ethanol (B145695), and a small percentage of an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.govresearchgate.net Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are also effective for resolving N-Boc amino acids, typically using reversed-phase or polar organic modes. sigmaaldrich.com The unique ionic character of these phases facilitates the resolution of a wide array of acidic, basic, and amphoteric racemates.

Table 1: HPLC Parameters for Chiral Separation of Proline Derivatives

Chiral Stationary Phase (CSP)Typical Mobile PhaseInteraction MechanismApplicability
Polysaccharide-based (e.g., Chiralpak AD-H)Hexane/Ethanol/TFAHydrogen bonding, steric effects, pi-pi interactions. nih.govresearchgate.netEffective for various Boc-proline derivatives. nih.gov
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T/R)Methanol/Ammonium (B1175870) Acetate (Reversed-Phase)Electrostatic interactions, hydrogen bonding, inclusion complexation. Broad selectivity for N-blocked amino acids. sigmaaldrich.com
Zwitterionic (e.g., CHIRALPAK ZWIX)Methanol/WaterDouble ion-pairing. chiraltech.comVersatile for free and N-blocked amino acids. chiraltech.com

Proline and its derivatives, like many amino acids, lack a strong native chromophore, which complicates their detection using standard UV-Vis HPLC detectors. impactfactor.org To overcome this limitation, pre-column derivatization is often employed. This strategy involves reacting the analyte with a tagging agent that imparts a strongly UV-absorbing or fluorescent moiety to the molecule, thereby significantly enhancing detection sensitivity. impactfactor.org

For proline, fluorescent reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are used. impactfactor.org The derivatization reaction creates an adduct that can be detected at a specific wavelength (e.g., 464 nm for the NBD-Cl adduct). impactfactor.org This process must be carefully controlled to prevent racemization of the chiral center. While derivatization can also be used to create diastereomers that are separable on achiral columns, its primary role in this context is to improve detectability for subsequent chiral HPLC or SFC analysis. sigmaaldrich.com

Table 2: Common Derivatizing Agents for Amino Acid Analysis

Derivatizing AgentFunctional Group TargetedDetection MethodKey Advantage
4-chloro-7-nitrobenzofurazan (NBD-Cl)Primary and secondary aminesFluorescence/UV. impactfactor.orgHigh sensitivity for amino acids lacking chromophores. impactfactor.org
o-Phthalaldehyde (OPA) with a chiral thiolPrimary aminesFluorescenceForms diastereomers for indirect chiral separation. nih.gov
Trifluoroacetic anhydrideAmine and carboxyl groupsGas Chromatography (GC)Increases volatility for GC analysis. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages. selvita.com Utilizing supercritical carbon dioxide as the main mobile phase component, SFC benefits from low viscosity and high solute diffusivity, which allows for higher flow rates, shorter analysis times, and faster column equilibration without sacrificing resolution. selvita.comnih.gov This technique is also considered a "greener" alternative due to the significant reduction in the use of organic solvents. selvita.com

Polysaccharide-based CSPs are the most commonly used stationary phases in chiral SFC. chromatographyonline.com The separation mechanism is influenced by the type and percentage of organic modifiers (e.g., methanol, ethanol) added to the supercritical CO2. nih.govresearchgate.net Studies comparing HPLC and SFC for the separation of proline derivatives have shown that SFC can achieve better resolution in a shorter runtime. nih.gov In SFC, as the modifier content decreases, retention and selectivity tend to increase. nih.gov

Table 3: Comparison of HPLC and SFC for Chiral Separation

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., Hexane, Ethanol)Supercritical CO2 with organic modifiers (e.g., Methanol)
Analysis Time LongerShorter, typically 3-10 times faster than HPLC. selvita.comnih.gov
Resolution GoodOften higher or comparable to HPLC. nih.gov
Solvent Consumption HighSignificantly lower. selvita.com
Operating Pressure HighHigher, requires specialized equipment

Mechanistic Studies of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is governed by the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times. The interactions responsible for this discrimination are multifaceted.

Hydrogen bonding is a primary interaction driving chiral recognition for many compounds, including proline derivatives. nih.govresearchgate.net For analytes containing hydrogen bond donor or acceptor groups, such as the carboxyl group in this compound, these interactions with the CSP are crucial. The carbamate (B1207046) linkages in polysaccharide-based CSPs, for instance, provide sites for hydrogen bonding. chromatographyonline.com

For proline derivatives that contain bulky substituents, such as the benzyl (B1604629) group in this compound, other interactions become more influential in the chiral recognition mechanism. nih.govresearchgate.net These include steric hindrance and π-π interactions.

Steric effects arise from the three-dimensional arrangement of the analyte and the chiral selector. The bulky benzyl group can create steric repulsion with the CSP, and the extent of this repulsion will differ for the R and S enantiomers, contributing to their separation. nih.govnih.gov Studies on proline derivatives containing a benzyl ester show that their resolution is less sensitive to changes in the ethanol content of the mobile phase compared to derivatives with a free carboxyl group. nih.gov This indicates that a different leading chiral recognition mechanism, such as steric effects or π-π interactions, is at play. nih.gov

Pi-pi (π-π) interactions can occur between the aromatic ring of the benzyl group and aromatic moieties within the chiral stationary phase. nih.gov These attractive, noncovalent interactions contribute to the differential stability of the diastereomeric complexes formed between the enantiomers and the CSP, thereby facilitating their separation. researchgate.net

Table 4: Key Interactions in Chiral Recognition of Proline Derivatives

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (O, N). rsc.orgCrucial for interaction via the carboxyl group and the Boc-carbamate group. nih.govresearchgate.net
Steric Effects Repulsive interactions due to the spatial arrangement of atoms.The bulky benzyl and Boc groups create differential steric hindrance with the CSP. nih.govnih.gov
Pi-Pi Interactions Attractive interactions between aromatic rings.Occurs between the benzyl group's phenyl ring and aromatic structures in the CSP. nih.gov
Dipole-Dipole Interactions Attractive or repulsive forces between polar molecules.Contributes to the overall stability of the analyte-CSP complex.

Spectroscopic and Diffraction Techniques in Stereochemical Elucidation

The precise three-dimensional arrangement of atoms in chiral molecules like this compound is critical to its function and interactions. The stereochemical analysis of such compounds relies on sophisticated analytical techniques capable of providing detailed structural information. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and diffraction techniques, such as single-crystal X-ray diffraction, are indispensable tools for elucidating the complex stereochemistry of substituted proline derivatives. These methods allow for the unambiguous assignment of both relative and absolute configurations, providing crucial insights into the conformational preferences and spatial arrangement of substituents on the pyrrolidine (B122466) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to identify protons that are close to each other in space, typically within 5 Å. ceitec.czlibretexts.org This through-space correlation is independent of through-bond scalar coupling, making NOESY an essential tool for determining the stereochemistry and conformational preferences of molecules in solution. ceitec.cznih.gov The intensity of a NOESY cross-peak is approximately proportional to the inverse sixth power of the distance between the two interacting protons, allowing for a semi-quantitative estimation of internuclear distances. ceitec.czbeilstein-journals.org

For this compound, NOESY is particularly valuable for determining the preferred conformation around the carbamate (Boc-N) bond. Similar to the peptidyl-prolyl bond in peptides, this bond can exist in either a cis or trans conformation due to restricted rotation. libretexts.orgnih.gov These two isomers result in distinct spatial arrangements of the tert-butyl group relative to the pyrrolidine ring and its substituents. By analyzing the NOESY spectrum, specific cross-peaks can be identified that are characteristic of one isomer over the other. For instance, a NOE correlation between the protons of the tert-butyl group and the alpha-proton or other protons on the pyrrolidine ring can help in assigning the cis/trans geometry. researchgate.net The presence of the bulky α-benzyl group is expected to heavily favor the trans conformation to minimize steric hindrance. nih.gov

The table below outlines key expected NOE correlations that would be instrumental in the conformational analysis of this compound.

Interacting ProtonsStructural Information Deduced
tert-Butyl (Boc) ↔ Pyrrolidine HδIndicates trans conformation of the Boc-N bond.
tert-Butyl (Boc) ↔ Pyrrolidine HαIndicates cis conformation of the Boc-N bond.
Benzyl CH₂ ↔ Pyrrolidine Hβ or HεDefines the orientation of the benzyl group relative to the pyrrolidine ring.
Benzyl aromatic H ↔ Pyrrolidine Hδ or HεProvides further constraints on the benzyl group's rotational conformation.

X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise atomic coordinates, bond lengths, and bond angles. thieme-connect.de Crucially, for chiral molecules, this technique can unambiguously establish the absolute configuration of all stereocenters. researchgate.net This is achieved through the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by electrons near an absorption edge causes phase shifts. thieme-connect.demit.edu These subtle differences in diffraction intensities for Friedel pairs (reflections hkl and -h-k-l) allow for the correct assignment of the absolute structure, distinguishing an enantiomer from its mirror image. ed.ac.uk

The crystallographic data obtained for the fluorinated analog is summarized in the table below, illustrating the precision of this technique. researchgate.net

Crystal ParameterValue
Chemical FormulaC₁₇H₂₂FNO₄
Molecular Weight323.36
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.4777 (1)
b (Å)12.4283 (2)
c (Å)13.1550 (2)
Volume (ų)1713.04 (4)

This data allows for the complete and unambiguous determination of the solid-state structure, serving as the ultimate benchmark for confirming the absolute (R) configuration at the α-carbon of the target compound. researchgate.neted.ac.uk

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, including those catalyzed by proline derivatives. These computational studies are crucial for elucidating the complex pathways of bond formation and for identifying the key transition states that govern reaction rates and selectivity. For reactions involving Boc-(R)-alpha-benzyl-proline as a catalyst, DFT is used to model the entire catalytic cycle, starting from the formation of an enamine intermediate.

Researchers utilize DFT calculations, often with functionals like B3LYP, to map the potential energy surface of a reaction. This process involves locating the geometries of reactants, intermediates, transition states, and products. Vibrational frequency analysis is then performed to confirm that the located structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

A primary goal of these studies is to calculate the activation energies (energy barriers) for different possible reaction pathways. For instance, in an aldol (B89426) reaction catalyzed by a proline derivative, DFT can determine the energy barriers for the formation of all possible stereoisomers. The stereochemical outcome of the reaction is dictated by the relative energies of the diastereomeric transition states; the pathway with the lowest activation energy will be the dominant one, leading to the major product. The difference in these activation energies (ΔΔG‡) can be directly correlated to the predicted enantiomeric or diastereomeric excess.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Proline-Catalyzed Aldol Reaction

Transition StatePathwayRelative Free Energy (kcal/mol)Predicted Outcome
TS-Re-AntiLeads to (R,R)-product0.0Major Product
TS-Si-AntiLeads to (S,R)-product+1.8Minor Product
TS-Re-SynLeads to (R,S)-product+2.5Minor Product
TS-Si-SynLeads to (S,S)-product+3.1Minor Product

Note: Data is representative of typical findings in DFT studies of proline-catalyzed reactions and illustrates the energy differences that determine stereoselectivity.

Conformational Analysis and Molecular Modeling

The catalytic activity and selectivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and conformational analysis are employed to understand the molecule's preferred shapes and how these preferences influence its role as a catalyst.

The structure of a proline derivative is defined by several key degrees of freedom:

Pyrrolidine (B122466) Ring Pucker: The five-membered ring is not planar and adopts "envelope" or "twist" conformations, generally classified as endo or exo depending on the displacement of the Cγ carbon relative to the plane of the other atoms.

Amide Bond Isomerism: The Boc-N bond (an amide or, more accurately, a carbamate (B1207046) bond) can exist in either a cis or trans conformation. The energy barrier for interconversion is significant, making both isomers potentially relevant.

For this compound, the presence of the bulky benzyl (B1604629) group at the α-carbon imposes significant steric constraints. Computational studies on similar α-substituted prolines show that such substitution strongly disfavors the cis amide conformation due to severe steric clashes between the α-substituent and the Boc group. Furthermore, the α-substituent typically favors an exo ring pucker to minimize steric interactions with the carboxyl and Boc groups. These conformational preferences restrict the catalyst to a more rigid and well-defined geometry, which is often a key factor in achieving high stereoselectivity.

Table 2: Typical Conformational Parameters for Proline Derivatives

ParameterUnsubstituted Prolineα-Substituted Proline (Predicted)Rationale for Change
Amide (ω) Preferencetrans (~80%), cis (~20%)Strongly favors trans (>95%)Steric clash between α-substituent and Boc group destabilizes cis form.
Ring Puckerendo or exoPrefers exoExo pucker moves Cγ away from the α-substituent, reducing steric strain.
φ Dihedral Angle~ -60° to -75°Restricted to a narrower rangeSteric hindrance from the benzyl group limits rotational freedom.

Prediction and Rationalization of Stereochemical Outcomes

A central goal of computational studies on chiral catalysts like this compound is to predict and explain their stereochemical preferences. This is achieved by integrating the findings from mechanistic (DFT) and conformational analyses.

The prevailing models for proline-catalyzed reactions, such as the Houk-List model for aldol reactions, propose that the stereoselectivity arises from a highly organized transition state. In this model, the carboxylic acid group of the proline catalyst forms a hydrogen bond with the electrophile (e.g., an aldehyde), positioning it precisely for attack by the enamine nucleophile.

The specific conformation of the this compound catalyst within this transition state assembly is critical. The steric bulk of the α-benzyl group acts as a "stereochemical directing group," effectively blocking one face of the enamine. This forces the electrophile to approach from the less hindered face, leading to the preferential formation of one stereoisomer.

Computational chemists model these diastereomeric transition states using DFT. By calculating and comparing the relative energies of the transition states leading to the different possible products, they can accurately predict the major stereoisomer. For example, a calculated energy difference of just 1.4 kcal/mol between two competing transition states corresponds to an enantiomeric excess (ee) of approximately 90% at room temperature. These calculations allow researchers not only to predict the outcome but also to rationalize it by visualizing the specific steric and electronic interactions—such as hydrogen bonds or destabilizing steric clashes—that favor one transition state over another. This understanding is invaluable for the rational design of new catalysts with improved performance.

Q & A

Q. What are the standard methodologies for synthesizing and purifying Boc-(R)-α-benzyl-proline?

The synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the amino group, followed by benzylation at the α-position. Key steps include:

  • Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) under nitrogen to avoid side reactions.
  • Benzylation : Employ benzyl bromide with a base like NaH or K₂CO₃.
  • Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) to isolate enantiopure forms . Characterization via 1H^1H-NMR and chiral HPLC ensures purity and stereochemical integrity.

Q. How do researchers verify the stereochemical configuration of Boc-(R)-α-benzyl-proline?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration by analyzing crystal lattice parameters and electron density maps.
  • Vibrational circular dichroism (VCD) : Detects enantiomeric excess by comparing experimental spectra with computational models.
  • Chiral derivatization : Use Mosher’s acid to form diastereomers for 1H^1H-NMR analysis .

Q. What experimental conditions optimize the stability of Boc-(R)-α-benzyl-proline during storage?

  • Store under inert gas (argon) at −20°C in anhydrous DCM or THF.
  • Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent Boc-deprotection or racemization. Stability should be monitored via periodic TLC or HPLC .

Advanced Research Questions

Q. How can contradictions in crystallographic data for Boc-(R)-α-benzyl-proline derivatives be resolved?

Discrepancies in reported crystal structures (e.g., temperature-dependent polymorphism or hydration states) require:

  • Multi-temperature SCXRD : Compare data at 100 K, 298 K, and elevated temperatures to assess thermal expansion effects.
  • Natural bonding orbital (NBO) analysis : Quantify intermolecular interaction energies (e.g., hydrogen bonds, van der Waals forces) to explain packing variations.
  • Dynamic vapor sorption (DVS) : Test hygroscopicity to identify water-induced structural changes .

Q. What strategies are effective in designing experiments to study Boc-(R)-α-benzyl-proline’s self-assembly in non-polar solvents?

  • Variable solvent screening : Test toluene, hexane, and cyclohexane with controlled humidity.
  • Critical aggregation concentration (CAC) determination : Use fluorescence spectroscopy with pyrene probes.
  • Transmission electron microscopy (TEM) : Image supramolecular structures (e.g., helices, sheets) and correlate with solvent polarity .

Q. How can computational modeling predict intermolecular interactions of Boc-(R)-α-benzyl-proline in chiral catalysis?

  • Density functional theory (DFT) : Calculate transition-state geometries and enantioselectivity (e.g., ΔΔG‡) for proline-catalyzed reactions.
  • Molecular dynamics (MD) simulations : Simulate solvent effects on conformational flexibility.
  • Docking studies : Map binding interactions with substrates in asymmetric aldol reactions .

Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) guide hypothesis development for Boc-(R)-α-benzyl-proline studies?

  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible instrumentation), Interesting (novelty in self-assembly mechanisms), Novel (unexplored temperature effects), Ethical (safe handling), and Relevant (applications in peptide synthesis).
  • PICO : Define Population (e.g., Boc-protected amino acids), Intervention (benzylation), Comparison (unmodified proline), Outcome (enantioselectivity) .

Q. How should researchers address reproducibility challenges in Boc-(R)-α-benzyl-proline synthesis?

  • Detailed protocols : Report exact equivalents, reaction times, and purification gradients.
  • Batch-to-batch analysis : Use LC-MS to track impurities.
  • Open-data practices : Deposit raw crystallographic data in repositories (e.g., Cambridge Structural Database) .

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